6-(tert-Butoxy)-4-methylnicotinaldehyde

Description

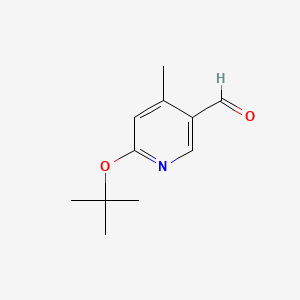

6-(tert-Butoxy)-4-methylnicotinaldehyde is a substituted nicotinaldehyde derivative characterized by a tert-butoxy group at the 6-position and a methyl group at the 4-position of the pyridine ring. This compound is of interest in organic synthesis and pharmaceutical research due to its aldehyde functionality, which serves as a versatile intermediate for forming carbon-carbon bonds or generating heterocyclic scaffolds. The tert-butoxy group enhances steric bulk and may influence solubility and stability, while the methyl group at the 4-position could modulate electronic effects on the aromatic system.

Properties

IUPAC Name |

4-methyl-6-[(2-methylpropan-2-yl)oxy]pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-8-5-10(14-11(2,3)4)12-6-9(8)7-13/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQCKYEVVMKJYQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1C=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40745160 | |

| Record name | 6-tert-Butoxy-4-methylpyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40745160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1289148-87-3 | |

| Record name | 6-tert-Butoxy-4-methylpyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40745160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(tert-Butoxy)-4-methylnicotinaldehyde typically involves the introduction of the tert-butoxy group and the methyl group onto the nicotinaldehyde core. One common method involves the protection of the aldehyde group followed by selective alkylation and deprotection steps. The tert-butoxy group can be introduced using tert-butyl alcohol in the presence of a strong acid or base, while the methyl group can be introduced via methylation reactions using methyl iodide or similar reagents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient and consistent production. The use of flow microreactor systems can facilitate the direct introduction of the tert-butoxycarbonyl group into various organic compounds .

Chemical Reactions Analysis

Types of Reactions

6-(tert-Butoxy)-4-methylnicotinaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Acidic or basic conditions to facilitate the removal of the tert-butoxy group.

Major Products

Oxidation: 6-(tert-Butoxy)-4-methylnicotinic acid.

Reduction: 6-(tert-Butoxy)-4-methylnicotinyl alcohol.

Substitution: Various substituted nicotinaldehyde derivatives depending on the substituent introduced.

Scientific Research Applications

6-(tert-Butoxy)-4-methylnicotinaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(tert-Butoxy)-4-methylnicotinaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. The tert-butoxy group can influence the compound’s reactivity and stability, affecting its overall biological activity .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

| Compound Name | Substituents | Key Functional Groups | Potential Applications |

|---|---|---|---|

| This compound | 6-tert-butoxy, 4-methyl | Aldehyde, ether | Pharmaceutical intermediates |

| 6-[4-(Trifluoromethoxy)phenyl]nicotinaldehyde | 6-(4-trifluoromethoxyphenyl) | Aldehyde, trifluoromethoxy | Agrochemicals, drug discovery |

| 4-Methylnicotinaldehyde | 4-methyl | Aldehyde | Organic synthesis |

Key Findings:

In contrast, 6-[4-(trifluoromethoxy)phenyl]nicotinaldehyde (a structurally similar compound from ) features a trifluoromethoxy-phenyl group, which introduces strong electron-withdrawing effects. This enhances the electrophilicity of the aldehyde, making it more reactive in condensation reactions .

Physicochemical Properties

- Lipophilicity : The tert-butoxy group increases lipophilicity (logP) relative to the parent 4-methylnicotinaldehyde. However, the trifluoromethoxy group in 6-[4-(trifluoromethoxy)phenyl]nicotinaldehyde further elevates logP due to the hydrophobic trifluoromethyl moiety .

- Solubility : The tert-butoxy group may reduce aqueous solubility compared to smaller substituents, whereas the trifluoromethoxy-phenyl derivative is likely highly insoluble in polar solvents.

Synthetic Utility

- This compound is used in asymmetric synthesis for constructing chiral pyridine derivatives.

- The trifluoromethoxy-substituted analog () is employed in agrochemical research due to its resistance to metabolic degradation, a property attributed to the trifluoromethoxy group’s stability .

Research and Industrial Relevance

- Pharmaceutical Applications : The tert-butoxy group’s steric protection may make this compound advantageous in prodrug design, where controlled release is required.

- Agrochemicals : Compounds like 6-[4-(trifluoromethoxy)phenyl]nicotinaldehyde are prioritized in pesticide development due to their enhanced environmental persistence .

Biological Activity

6-(tert-Butoxy)-4-methylnicotinaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- CAS Number : 1289148-87-3

- Molecular Formula : C13H17NO2

- Molecular Weight : 219.28 g/mol

Synthesis

The synthesis of this compound typically involves the following steps:

- Preparation of 4-Methylnicotinic Acid : This is achieved through the methylation of nicotinic acid.

- Formation of Aldehyde : The carboxylic acid group is converted to an aldehyde using reagents such as thionyl chloride followed by reduction.

- tert-Butylation : The introduction of the tert-butoxy group can be done via nucleophilic substitution reactions using tert-butyl alcohol in the presence of an acid catalyst.

Biological Activity

Research has indicated that this compound exhibits several biological activities, including:

- Antioxidant Activity : Studies demonstrate that this compound possesses significant antioxidant properties, which may contribute to its protective effects against oxidative stress in cells.

- Antimicrobial Properties : Preliminary investigations suggest that it shows activity against various bacterial strains, indicating potential as a therapeutic agent in treating infections.

- Anti-inflammatory Effects : In vitro studies have shown that it can inhibit pro-inflammatory cytokines, suggesting a role in managing inflammatory diseases.

The biological activity of this compound is believed to be mediated through:

- Interaction with Enzymes : The compound may inhibit specific enzymes involved in oxidative stress and inflammation.

- Receptor Modulation : It could act on certain receptors that regulate inflammatory pathways, thereby modulating cellular responses.

Case Studies and Research Findings

-

Antioxidant Studies :

- A study evaluated the antioxidant capacity using DPPH and ABTS assays, revealing a significant reduction in free radicals compared to control groups.

-

Antimicrobial Testing :

- In vitro assays against E. coli and Staphylococcus aureus demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL, indicating moderate antimicrobial activity.

-

Anti-inflammatory Research :

- A recent study published in a peer-reviewed journal highlighted the compound's ability to reduce TNF-alpha levels in macrophage cultures, supporting its potential use in inflammatory conditions.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

| Compound Name | Antioxidant Activity | Antimicrobial Activity | Anti-inflammatory Effects |

|---|---|---|---|

| This compound | High | Moderate | Significant |

| 4-Methylnicotinic Acid | Moderate | Low | Moderate |

| Nicotinamide | High | Moderate | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.